molecular formula C12H12O2 B11903844 (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol CAS No. 16651-65-3

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

Cat. No.: B11903844
CAS No.: 16651-65-3
M. Wt: 188.22 g/mol
InChI Key: DIUGLBPPQLGORR-LBPRGKRZSA-N
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Description

®-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the enantioselective reduction of naphthyl ketones. One common method is the asymmetric reduction of 1-(naphthalen-1-yl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ®-1-(Naphthalen-1-yl)ethane-1,2-diol may involve large-scale asymmetric reduction processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Further reduction can yield saturated hydrocarbons or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones, naphthyl carboxylic acids.

    Reduction: Saturated hydrocarbons, secondary alcohols.

    Substitution: Halogenated naphthyl derivatives, naphthyl amines.

Scientific Research Applications

®-1-(Naphthalen-1-yl)ethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Naphthalen-1-yl)ethane-1,2-diol
  • 1-(Naphthalen-1-yl)ethane-1,2-diol (racemic mixture)
  • 1-(Naphthalen-1-yl)ethanol

Uniqueness

®-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. The ®-enantiomer may exhibit different reactivity, selectivity, and biological activity compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

16651-65-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(1R)-1-naphthalen-1-ylethane-1,2-diol

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1

InChI Key

DIUGLBPPQLGORR-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)O

Origin of Product

United States

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